

Technical Support Center: Overcoming ^{59}Co Interference in ^{59}Ni AMS

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Compound of Interest

Compound Name: Nickel-59

Cat. No.: B076431

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isobaric interference of Cobalt-59 (^{59}Co) during **Nickel-59** (^{59}Ni) analysis by Accelerator Mass Spectrometry (AMS).

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of ^{59}Ni AMS, and why is ^{59}Co a problem?

A1: Isobaric interference occurs when two different elements have isotopes with nearly identical mass-to-charge ratios. In the case of ^{59}Ni AMS, the stable isotope ^{59}Co has a mass that is virtually indistinguishable from the radionuclide ^{59}Ni by the mass spectrometers typically used in AMS. Because ^{59}Co is naturally abundant and often present in samples, its signal can overwhelm the ultra-trace levels of ^{59}Ni , making accurate quantification of ^{59}Ni impossible without specialized separation techniques.

Q2: What are the primary methods to overcome ^{59}Co interference in ^{59}Ni AMS?

A2: The main strategies to mitigate or eliminate ^{59}Co interference can be categorized into three stages of the AMS process:

- **Pre-Analysis (Sample Preparation):** Chemical separation techniques are employed to remove cobalt from the nickel sample before it is introduced into the ion source.

- During AMS Analysis (Isobar Separation): Several in-line techniques can be used to separate the ^{59}Ni and ^{59}Co ion beams within the AMS system. These include the use of a gas-filled magnet, a ΔE -Q3D detection system, and laser photodetachment.
- High-Energy Separation: At sufficiently high beam energies, the "full stripping" technique can be used to separate the isobars.

Q3: How much suppression of ^{59}Co is typically required for accurate ^{59}Ni measurements?

A3: The required suppression factor for ^{59}Co depends on the initial Co/Ni ratio in the sample and the desired detection limit for ^{59}Ni . For many applications, an overall suppression factor of 10^7 or higher is necessary to achieve detection sensitivities in the range of 10^{-13} for the $^{59}\text{Ni}/\text{Ni}$ atomic ratio.[\[1\]](#)[\[2\]](#)

Troubleshooting Guides

Issue 1: High ^{59}Co background in the detector despite chemical separation.

Possible Cause: Incomplete chemical separation of cobalt from the nickel sample.

Troubleshooting Steps:

- Review Chemical Protocol: Verify the efficiency of your cobalt-nickel separation method. Common methods include anion exchange chromatography and solvent extraction.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Optimize Anion Exchange: If using anion exchange with hydrochloric acid, ensure the HCl concentration is optimized for the selective elution of nickel while retaining cobalt on the column.[\[4\]](#)
- Consider Solvent Extraction: For complex matrices, synergistic solvent extraction (SSX) using reagents like Cyanex 272 can be highly effective at separating cobalt from nickel.[\[3\]](#)
- Blank Sample Analysis: Process a "chemical blank" (reagent nickel carrier) through the entire chemical preparation and AMS measurement process to quantify any cobalt contamination introduced during sample handling.[\[4\]](#)

Issue 2: Insufficient separation of ^{59}Ni and ^{59}Co peaks in the Q3D magnetic spectrometer.

Possible Cause: Incorrect settings of the Q3D magnetic field or issues with the energy loss foil.

Troubleshooting Steps:

- **Optimize Magnetic Field:** The magnetic rigidity of ^{59}Co is slightly higher than that of ^{59}Ni after passing through the tandem accelerator.[6] Carefully adjust the magnetic field of the Q3D spectrometer to maximize the spatial separation between the ^{59}Ni and ^{59}Co ions at the focal plane.[1][7]
- **Inspect Stripper/Degrader Foil:** A homogeneous and appropriately thick foil is crucial for inducing a differential energy loss (ΔE) between the isobars.[1] Any inconsistencies in the foil can lead to poor separation.
- **Calibrate with Standards:** Use a ^{59}Ni standard sample and a cobalt-only sample to calibrate the positions of ^{59}Ni and ^{59}Co on the focal plane detector. This will allow for the precise setting of gates to isolate the ^{59}Ni events.[1]

Issue 3: Low overall transmission of ^{59}Ni when using laser photodetachment.

Possible Cause: Non-optimal laser parameters or ion beam optics.

Troubleshooting Steps:

- **Verify Laser Wavelength and Power:** The laser photon energy must be sufficient to detach an electron from the Co^- ion but not from the Ni^- ion. The electron affinities are key parameters here. Ensure the laser power is adequate to achieve a high neutralization probability for the Co^- beam.[8][9]
- **Check Ion-Laser Beam Overlap:** Maximize the spatial and temporal overlap between the ion beam and the laser beam. This is critical for efficient photodetachment.[8]
- **Optimize RFQ Cooler:** If using a gas-filled radio frequency quadrupole (RFQ) cooler to slow down the ions and increase interaction time, ensure that the RFQ parameters are optimized

for high transmission of the Ni^- ions.[8]

Experimental Protocols

Protocol 1: Chemical Separation of Cobalt from Nickel using Anion Exchange

This protocol is based on the method described for preparing extraterrestrial samples for ^{59}Ni AMS.[4]

- Sample Dissolution: Dissolve the sample in an appropriate acid mixture.
- Initial Purification: Perform initial purification steps to remove bulk matrix components. This may involve precipitation or other chromatographic techniques.
- Anion Exchange Chromatography:
 - Prepare an anion exchange column (e.g., Dowex 1x8).
 - Condition the column with 9 N HCl.
 - Load the sample solution onto the column.
 - Elute the nickel fraction with 9 N HCl. Cobalt will be retained on the column.
 - Collect the nickel-containing eluent.
- Conversion to Oxide: Convert the purified nickel to $\text{Ni}(\text{NO}_3)_2$ and then ignite at 1000°C to produce NiO . [4]
- Reduction to Metal (Optional): The NiO can be reduced to metallic nickel by heating in a hydrogen gas flow at 600°C . [4] The resulting powder is then pressed into a target holder for the AMS ion source.

Protocol 2: Isobar Separation using a ΔE -Q3D Detection System

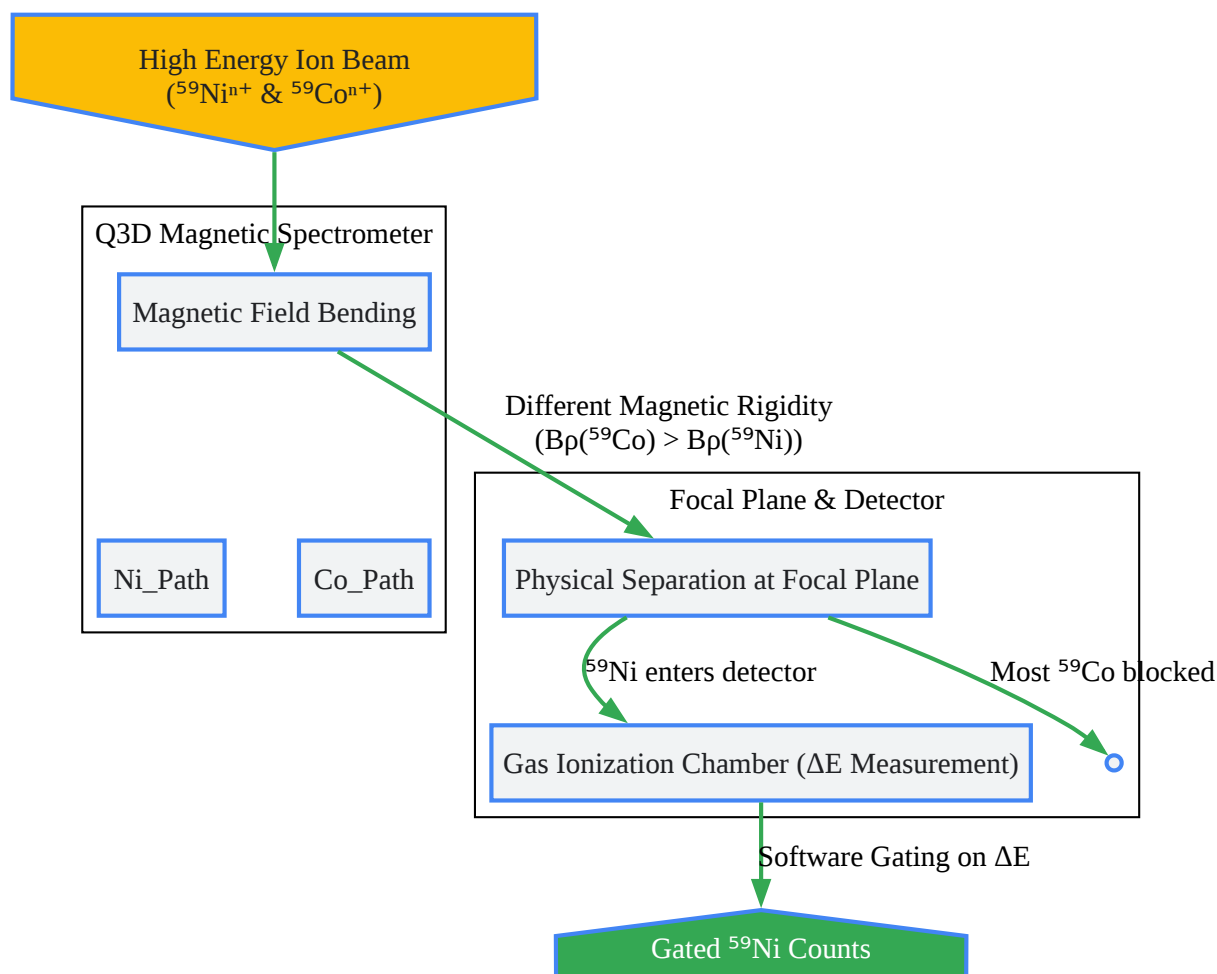
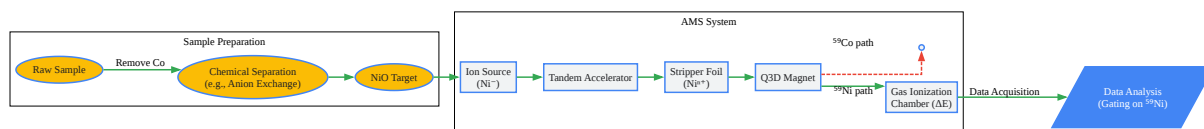
This protocol outlines the general procedure for separating ^{59}Ni from ^{59}Co using a magnetic spectrometer and an energy loss detector.[1][6]

- Ion Source and Acceleration: Generate negative ions (Ni^-) from the sample target in a cesium sputter ion source. Accelerate the ions to a high energy (e.g., >50 MeV) using a tandem accelerator.
- Stripping: Pass the high-energy ion beam through a thin foil (e.g., Si_3N_4) to strip electrons and create positive ions.[1]
- Magnetic Separation (Q3D): Inject the positive ions into a Q3D (Quadrupole-Dipole-Dipole-Dipole) magnetic spectrometer.
- Focal Plane Detection:
 - The ions are separated based on their magnetic rigidity. Due to nuclear charge differences, ^{59}Co will have a slightly different trajectory than ^{59}Ni .
 - Adjust the Q3D magnetic field so that the ^{59}Ni ions are focused onto the entrance of a gas ionization chamber, while the majority of ^{59}Co ions are physically blocked.[1]
- Particle Identification:
 - The gas ionization chamber measures the energy loss (ΔE) of the ions that enter.
 - Generate two-dimensional spectra of energy loss signals (e.g., $\Delta E1$ vs. $\Delta E4$).[1] The ^{59}Ni and residual ^{59}Co events will form distinct clusters in this spectrum.
 - Apply software gates to the ^{59}Ni cluster to eliminate any remaining ^{59}Co background counts.[1]

Quantitative Data Summary

Technique	Parameter	Value	Reference
ΔE -Q3D System	^{59}Co Suppression Factor	> 500 (at focal plane)	[1]
Overall ^{59}Co Suppression Factor	$\sim 10^7$	[1][2]	
$^{59}\text{Ni}/\text{Ni}$ Detection Sensitivity	3.8×10^{-13}	[1]	
Laser Photodetachment	Demonstrated Ion Neutralization	> 98%	[8]
Potential Isobar Suppression Factor	$> 10^{10}$	[9][10]	
Ion Beam Transmission (through RFQ cooler)	up to 8%	[8]	

Visualizations



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